Product packaging for H-Gly-Cys-Gly-OH(Cat. No.:CAS No. 88440-55-5)

H-Gly-Cys-Gly-OH

Cat. No.: B3293095
CAS No.: 88440-55-5
M. Wt: 235.26 g/mol
InChI Key: CEXINUGNTZFNRY-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycylcysteinylglycine is a synthetic tripeptide of significant interest in biochemical research. Composed of glycine, cysteine, and glycine, its structure is closely related to key biological molecules. It serves as a valuable tool for studying enzyme-substrate interactions, particularly with enzymes like gamma-glutamyl transpeptidase (GGT), which naturally acts on substrates such as glutathione (gamma-glutamyl-cysteinyl-glycine) . Researchers utilize this compound to probe the mechanisms of peptide transport and metabolism in cellular systems. Furthermore, the presence of a central cysteine residue makes this tripeptide a relevant subject in redox biology studies. The thiol group of cysteine is a critical functional moiety in many biochemical processes, and peptides containing cysteine are integral to cellular antioxidant systems . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O4S B3293095 H-Gly-Cys-Gly-OH CAS No. 88440-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4S/c8-1-5(11)10-4(3-15)7(14)9-2-6(12)13/h4,15H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXINUGNTZFNRY-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)NC(=O)CN)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Glycylcysteinylglycine and Its Analogues

Innovations in Solid-Phase Peptide Synthesis (SPPS) for Glycylcysteinylglycine Constructs

Solid-Phase Peptide Synthesis (SPPS) stands as the predominant method for synthesizing peptides due to its efficiency, ease of automation, and simplified purification processes. nih.govbachem.com The core principle of SPPS involves assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble polymer resin. bachem.compeptide.com This allows for the use of excess reagents to drive reactions to completion, with by-products and unreacted materials being easily removed by filtration and washing. bachem.compeptide.com For a cysteine-containing peptide like Glycylcysteinylglycine, SPPS offers a robust framework, though it requires specific adaptations to handle the reactive thiol side chain.

Fmoc and Boc-Based SPPS Strategies for Glycylcysteinylglycine Assembly

Two primary chemical strategies dominate the landscape of SPPS: Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). americanpeptidesociety.org The choice between them is dictated by the peptide's sequence, desired modifications, and sensitivity to the chemical reagents used in each cycle. peptide.combiosynth.com

The Fmoc/tBu strategy is the most widely used approach in modern peptide synthesis. nih.govamericanpeptidesociety.org It employs the base-labile Fmoc group for the temporary protection of the Nα-amino group, which is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.orgresearchgate.net Side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group, and are removed in the final cleavage step with a strong acid like trifluoroacetic acid (TFA). researchgate.net The mild conditions for Fmoc group removal make this strategy compatible with a wide range of sensitive amino acids and suitable for full automation. americanpeptidesociety.org

The Boc/Bzl strategy is the classical method developed by Bruce Merrifield. peptide.com It utilizes the acid-labile Boc group for Nα-protection, which is removed with a moderately strong acid like TFA. peptide.com Side-chain protecting groups are based on the benzyl (B1604629) (Bzl) moiety and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. peptide.com While the harsh final cleavage conditions can be a drawback, the Boc/Bzl strategy is often preferred for long or complex peptide sequences where aggregation can be problematic during Fmoc-based synthesis. peptide.com

For the synthesis of Glycylcysteinylglycine, both strategies are viable, but the cysteine thiol group must be protected in either case to prevent unwanted side reactions like oxidation. peptide.com

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection Fmoc (Fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα-Deprotection Base-labile (e.g., 20% piperidine in DMF) americanpeptidesociety.orgAcid-labile (e.g., 50% TFA in DCM) peptide.com
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl)
Final Cleavage Strong acid (e.g., 95% TFA) researchgate.netVery strong acid (e.g., HF, TFMSA) peptide.com
Key Advantages Mild deprotection conditions, suitable for automation, good for acid-sensitive peptides. americanpeptidesociety.orgSuperior for long or difficult sequences, can reduce aggregation issues. peptide.com
Key Disadvantages Base-lability can cause side reactions (e.g., diketopiperazine formation). peptide.comHarsh final cleavage requires special equipment and can degrade sensitive peptides. peptide.com

Optimization of Resin and Linker Chemistries for Glycylcysteinylglycine Synthesis

For synthesizing Glycylcysteinylglycine, which terminates in a carboxylic acid, several resin-linker combinations are appropriate.

Wang Resin : Commonly used in Fmoc/tBu synthesis to produce C-terminal acids. The p-alkoxybenzyl alcohol linker is cleaved under moderately acidic conditions (TFA), concurrently with side-chain deprotection. peptide.comuci.edu

2-Chlorotrityl Chloride (2-CTC) Resin : This highly acid-labile resin is also used in the Fmoc strategy. It allows the peptide to be cleaved under very mild acidic conditions, which can preserve acid-sensitive side-chain protecting groups if desired. peptide.comacs.org Its steric bulk also helps to suppress side reactions like diketopiperazine formation at the dipeptide stage. peptide.com

Merrifield Resin : The original resin used for SPPS, it is suitable for the Boc/Bzl strategy to generate peptide acids. peptide.com

Resin NameCommon StrategyC-Terminal GroupCleavage ConditionsKey Features for Glycylcysteinylglycine Synthesis
Wang Resin FmocCarboxylic AcidTFA (e.g., 95%) peptide.comStandard choice for peptide acids via Fmoc chemistry.
2-Chlorotrityl Chloride Resin FmocCarboxylic AcidVery mild acid (e.g., 1-2% TFA) or standard TFA acs.orgnih.govSuppresses racemization of C-terminal cysteine and allows for mild cleavage. researchgate.net
Rink Amide Resin FmocAmideTFA (e.g., 95%) peptide.comUsed for synthesizing analogues with a C-terminal amide instead of an acid.
Merrifield Resin BocCarboxylic AcidStrong acid (HF, TFMSA) peptide.comThe classic resin for Boc-based synthesis of peptide acids.
MBHA Resin BocAmideStrong acid (HF, TFMSA) peptide.comUsed for synthesizing C-terminal amides via Boc chemistry.

Mitigation of Side Reactions in Glycylcysteinylglycine SPPS, particularly Cysteine-Related Artifacts

The synthesis of cysteine-containing peptides like Glycylcysteinylglycine is complicated by the high reactivity of the thiol side chain, which can lead to several undesirable side reactions. rsc.orgsigmaaldrich.com Effective mitigation strategies are crucial for obtaining the desired product in high purity.

Racemization : Cysteine is one of the amino acids most susceptible to racemization (loss of stereochemical integrity) during the activation and coupling steps of SPPS. peptide.com This is particularly problematic when using potent phosphonium (B103445) or uronium-based coupling reagents (e.g., HBTU, HCTU) in the presence of tertiary amine bases like diisopropylethylamine (DIEA). nih.gov Strategies to minimize racemization include using carbodiimide-based coupling protocols (e.g., DIC/HOBt) or replacing strong bases with sterically hindered ones like 2,4,6-collidine. nih.govnih.gov Furthermore, the choice of the thiol-protecting group is critical; acid-labile groups like 4-methoxytrityl (Mmt) or tetrahydropyranyl (Thp) have been shown to reduce racemization compared to the more common trityl (Trt) group. acs.orgnih.gov

S-Alkylation : During the final acidolytic cleavage (e.g., with TFA), carbocations are generated from the cleavage of side-chain protecting groups and the resin linker. These reactive species can alkylate the nucleophilic sulfur of the cysteine side chain. peptide.comnih.gov This is a known issue with linkers that produce stable benzyl-type cations, such as the Wang resin linker. nih.gov The addition of "scavengers" to the cleavage cocktail, such as triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT), is essential to quench these carbocations and prevent S-alkylation. peptide.combiotage.com

Formation of 3-(1-piperidinyl)alanine : This side reaction is specific to Fmoc SPPS of peptides with a C-terminal cysteine. The piperidine used for Fmoc deprotection can catalyze a β-elimination of the protected thiol, forming a dehydroalanine (B155165) intermediate, which then undergoes a Michael addition with another piperidine molecule. rsc.orgiris-biotech.de The use of a sterically bulky thiol protecting group, such as Trt, can help minimize this side product. peptide.comiris-biotech.de

Oxidation : The unprotected cysteine thiol is easily oxidized to form disulfide bridges, leading to dimerization or oligomerization of the peptide. biotage.com Therefore, the thiol group must remain protected throughout the synthesis. During and after cleavage, maintaining a reducing environment through the use of scavengers like EDT is critical if the free thiol form of the peptide is desired. biotage.com

Side ReactionDescriptionPrimary CauseMitigation Strategies
Racemization Loss of stereochemical purity at the α-carbon of cysteine. peptide.comBase-catalyzed α-proton abstraction during coupling activation. nih.govUse DIC/HOBt coupling; replace DIEA with a weaker base (e.g., collidine); optimize S-protecting group (e.g., Mmt, Thp). acs.orgnih.govnih.gov
S-Alkylation Alkylation of the cysteine thiol by carbocations. nih.govReactive carbocations generated during final acid cleavage. peptide.comAddition of scavengers (TIS, H₂O, EDT) to the cleavage cocktail. biotage.com
Piperidinyl-alanine Formation Addition of piperidine to the cysteine side chain. iris-biotech.deβ-elimination reaction catalyzed by piperidine during Fmoc deprotection of C-terminal Cys. rsc.orgUse of sterically bulky S-protecting groups like Trityl (Trt). peptide.com
Oxidation Formation of disulfide bonds between two cysteine residues. biotage.comExposure of the free thiol to oxidizing conditions (e.g., air).Keep thiol protected during synthesis; use reducing agents (e.g., EDT) in cleavage cocktail. peptide.combiotage.com

Automated and High-Throughput Approaches in Glycylcysteinylglycine Production

The repetitive nature of SPPS, especially the Fmoc/tBu strategy, makes it highly amenable to automation. americanpeptidesociety.orgresearchgate.net Automated peptide synthesizers perform the cyclical steps of deprotection, washing, and coupling without manual intervention, leading to increased reproducibility, higher throughput, and reduced labor. kit.edu Microwave-assisted SPPS is a significant advancement that uses microwave energy to accelerate both coupling and deprotection reactions, dramatically reducing synthesis times from days to hours. nih.gov

High-throughput synthesis platforms enable the parallel production of hundreds or thousands of unique peptides simultaneously. researchgate.netrsc.org These systems are invaluable for creating libraries of Glycylcysteinylglycine analogues, where, for instance, the flanking glycine (B1666218) residues are substituted with other amino acids. Such libraries can be rapidly screened for various biological activities, accelerating the drug discovery and chemical biology research process. nih.govnih.gov The combination of automation and miniaturization allows for these large libraries to be synthesized efficiently while minimizing reagent consumption and waste. rsc.orgnih.gov

Developments in Solution-Phase Peptide Synthesis (LPPS) for Glycylcysteinylglycine

Solution-phase peptide synthesis, also referred to as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptide bonds. libretexts.org While largely superseded by SPPS for research-scale synthesis, it remains highly relevant for the large-scale industrial production of certain peptides. nih.gov In this approach, protected amino acids or peptide segments are coupled in a suitable solvent, and the product is isolated and purified after each step. libretexts.org

The main challenges in solution-phase synthesis are the often-difficult purification of the intermediate peptide at each stage and the potential for poor solubility of longer protected peptide chains. nih.govpeptide.com Recent innovations aim to address these issues. For example, the use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) that generate water-soluble by-products can simplify the purification process through simple aqueous extractions. nih.gov Another emerging technique is a hybrid approach where the growing peptide is attached to a soluble polymer tag, allowing it to be precipitated out of solution for purification, combining the benefits of a homogeneous reaction environment with easier product isolation. nih.gov

Fragment Condensation Techniques Applied to Glycylcysteinylglycine Synthesis

Fragment condensation is a convergent strategy that involves synthesizing smaller, protected peptide fragments separately and then coupling them together in solution. doi.orgspringernature.com This approach is particularly effective for the synthesis of very long peptides or proteins that are inaccessible by stepwise SPPS. peptide.compeptide.com

For a small peptide like Glycylcysteinylglycine, stepwise synthesis is almost always more efficient. However, the principles of fragment condensation could be applied to the synthesis of a longer analogue containing the Gly-Cys-Gly motif. For example, a protected N-terminal fragment could be coupled to a protected C-terminal fragment. A significant drawback of this method is the high risk of racemization at the C-terminal amino acid of the fragment being activated for coupling. peptide.comdoi.org This risk is eliminated if the C-terminal residue is glycine or proline. peptide.com In a hypothetical condensation to form Glycylcysteinylglycine, coupling a Gly-Cys fragment to a Gly residue would involve activating the C-terminal cysteine, posing a severe risk of racemization. Therefore, careful selection of coupling reagents that minimize racemization is paramount. peptide.com

Strategies for Long Chain Glycylcysteinylglycine Analogues

Linear Synthesis involves the stepwise addition of amino acids to a growing chain anchored on a solid support, a technique known as Solid-Phase Peptide Synthesis (SPPS). While effective for shorter peptides, its efficiency diminishes with increasing length. Innovations to enhance linear synthesis for long peptides include:

Microwave-Assisted SPPS: The application of microwave energy can improve reaction kinetics, leading to more efficient coupling and deprotection steps and reducing aggregation.

Optimized Resin and Solvent Systems: Utilizing high-swelling resins and specialized solvent mixtures, sometimes referred to as "magic mixtures," can help maintain the peptide chain in a more reactive, solvated state.

Chaotropic Salts: The addition of chaotropic salts can disrupt the formation of secondary structures that lead to aggregation.

Pseudoproline Dipeptides: Incorporating these specialized building blocks can disrupt stable secondary structures like beta-sheets, which are a common cause of synthesis failure in difficult sequences.

A key technology enabling convergent synthesis is Native Chemical Ligation (NCL) . NCL is a powerful chemoselective method for joining two unprotected peptide fragments. The reaction occurs between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue—a motif naturally present in Glycylcysteinylglycine. This reaction forms a native peptide bond at the ligation site. By synthesizing multiple fragments and ligating them sequentially, it is possible to assemble proteins of up to 300 amino acids.

Sequential Ligation: This involves the stepwise assembly of three or more peptide segments. Strategies can proceed in either a C-to-N or N-to-C direction. To avoid multiple intermediate purification steps that can lead to material loss, "one-pot" ligation strategies have been developed. These methods often use temporary protecting groups on the N-terminal cysteine, such as a thiazolidine (B150603) (Thz) group, which can be removed in situ to allow the next ligation step to proceed in the same reaction vessel.

The choice between linear and convergent strategies depends on the target peptide's length, complexity, and the presence of difficult sequences.

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear (Stepwise) SPPS Sequential addition of single amino acids to a resin-bound peptide chain.Simpler process for shorter peptides; automation is well-established.Decreased efficiency and yield with increasing length; risk of aggregation and incomplete reactions.
Convergent (Fragment Condensation) Smaller peptide fragments are synthesized in parallel and then joined together.Higher overall yield for long peptides; easier purification of smaller fragments.Requires careful planning of fragment synthesis and ligation points.
Native Chemical Ligation (NCL) A specific type of convergent ligation joining a peptide thioester and an N-terminal cysteine peptide.Forms a native peptide bond; can be performed in aqueous solution on unprotected fragments.Requires a cysteine residue at the ligation site.

Chemoenzymatic and Recombinant Approaches for Glycylcysteinylglycine and Derivatives

Chemoenzymatic and recombinant methods provide powerful alternatives to purely chemical synthesis for producing peptides like Glycylcysteinylglycine and its derivatives. These strategies leverage the high specificity and efficiency of enzymes and cellular machinery to overcome challenges in chemical synthesis, such as side reactions and the need for extensive protecting group chemistry.

Enzymatic ligation uses enzymes as catalysts to form peptide bonds, often under mild, aqueous conditions. This approach is highly specific and avoids the use of harsh chemicals. Several enzymes are particularly relevant for the synthesis of peptides containing the Glycylcysteinylglycine motif.

Sortase A: This transpeptidase from Staphylococcus aureus recognizes a specific sorting motif (e.g., LPXTG) and cleaves the peptide bond between threonine and glycine. It then forms a new peptide bond by joining the threonine to the N-terminal glycine of another peptide or molecule. For synthesizing a Glycylcysteinylglycine-containing peptide, one fragment could be engineered with a C-terminal LPXTG motif, and the other fragment, such as a Glycylcysteinylglycine analogue, would need an N-terminal glycine to act as the nucleophile. Sortase-mediated ligation is robust and has been used to conjugate proteins with a wide range of molecules. Mutant versions of Sortase A have been developed with improved kinetics and altered recognition sequences, enhancing its utility.

Subtilisin and Subtiligase: Subtilisin is a serine protease that can be used to catalyze peptide bond formation, typically in organic solvents or aqueous-organic mixtures to shift the thermodynamic equilibrium from hydrolysis to synthesis. A more effective variant is "subtiligase," an engineered version of subtilisin where the catalytic serine is mutated to a cysteine. This change dramatically reduces the enzyme's ability to hydrolyze peptide bonds while favoring the ligation of a peptide ester substrate to an amine nucleophile. This makes subtiligase a highly efficient tool for peptide ligation under kinetically controlled conditions.

Butelase 1: This enzyme is a highly efficient ligase that recognizes an N-terminal Asx-His-Val (where Asx is Asp or Asn) sequence in substrates. It has been shown to effectively catalyze both intermolecular ligation and head-to-tail cyclization of peptides with nearly quantitative yields.

Omniligase-1 and Peptiligase: These are other engineered variants of subtilisin that exhibit high catalytic efficiency for peptide ligation. They can join unprotected peptide fragments in aqueous media with high yields, often in under an hour, making them powerful tools for convergent peptide synthesis.

EnzymeRecognition Motif (Acyl Donor)Nucleophile (Acyl Acceptor)Key Features
Sortase A LPXTGN-terminal GlycineRobust, specific, widely used for protein conjugation.
Subtiligase C-terminal esterN-terminal amineEngineered; favors synthesis over hydrolysis; high efficiency.
Butelase 1 C-terminal Asx-His-ValN-terminal amineVery high ligation efficiency; useful for cyclization.
Peptiligase C-terminal esterN-terminal amineEngineered; high catalytic efficiency in aqueous media.

Incorporating non-canonical amino acids (ncAAs) into peptides can introduce novel chemical functionalities, enhance stability, or modulate biological activity. Both in vivo and in vitro methods are used for this purpose.

In Vivo Methods: The primary in vivo strategy is genetic code expansion , which involves reprogramming the cellular translation machinery. This is achieved by creating an "orthogonal translation system" consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). The engineered aaRS is designed to specifically recognize and charge the desired ncAA onto the engineered tRNA, which in turn recognizes a reassigned codon (typically a stop codon like UAG) in the messenger RNA (mRNA). When the ribosome encounters this codon, it incorporates the ncAA into the growing peptide chain. This site-specific method allows for the precise placement of an ncAA within a peptide sequence expressed in a host organism like E. coli.

Another in vivo method is selective pressure incorporation (SPI) , which relies on an auxotrophic host strain that cannot synthesize a specific canonical amino acid. By depleting this amino acid from the growth medium and supplying an ncAA analogue, the cell's machinery can incorporate the ncAA into proteins at positions normally occupied by the canonical amino acid.

In Vitro Methods: Cell-free protein synthesis (CFPS) systems offer a powerful alternative for incorporating ncAAs without the constraints of a living cell. In a CFPS system, the cellular machinery for transcription and translation is extracted and used in a test tube. This open environment allows for the direct addition of ncAAs and engineered components, bypassing issues of cytotoxicity or poor cellular uptake of the ncAA.

Recombinant Production of Peptides: For peptides like Glycylcysteinylglycine, direct recombinant production is often challenging due to their small size. However, they can be produced as part of a larger fusion protein. This strategy involves expressing the target peptide linked to a carrier protein, which can aid in expression, folding, and purification. The peptide of interest can then be cleaved from the fusion partner using specific chemical or enzymatic methods. For instance, a unique methionine residue can be placed at the cleavage site for subsequent cleavage by cyanogen (B1215507) bromide. A significant advantage of this approach is the ability to produce proteins that begin with an N-terminal cysteine, which is crucial for methods like Native Chemical Ligation. This can be achieved by engineering the fusion protein with a Met-Cys sequence at the N-terminus; E. coli's endogenous methionine aminopeptidase (B13392206) often efficiently cleaves the initial methionine, exposing the desired cysteine residue.

Regioselective Modifications and Post-Synthetic Derivatization of Glycylcysteinylglycine

Post-synthetic modification allows for the introduction of diverse functional groups into a pre-formed peptide, enabling the creation of peptide derivatives with tailored properties. For Glycylcysteinylglycine, both the C-terminus and the cysteine side-chain offer opportunities for highly selective chemical alterations.

Modifying the C-terminal carboxylic acid of a peptide can significantly alter its stability, charge, and pharmacokinetic properties. One of the most common modifications is amidation , which replaces the C-terminal carboxyl group with a carboxamide (-CONH2). This modification neutralizes the negative charge, increases the peptide's hydrophobicity, and can enhance resistance to degradation by carboxypeptidases.

Several strategies enable controlled C-terminal functionalization:

On-Resin Modification: Modifications can be performed while the peptide is still attached to the solid-phase synthesis resin. This approach often involves using specialized resins or linkers that are stable to the conditions of peptide assembly but can be selectively cleaved or modified.

Side-Chain Anchoring: The peptide can be anchored to the resin via an amino acid side-chain, leaving the C-terminal carboxyl group free for modification. For instance, if synthesizing a Glycylcysteinylglycine derivative with a C-terminal cysteine, the cysteine side-chain itself can be used to attach to the resin. This frees the alpha-carboxyl group for functionalization before the final cleavage from the support.

Solution-Phase Modification: After the peptide is cleaved from the resin, its C-terminus can be selectively activated and reacted with a nucleophile in solution. This requires careful control of reaction conditions to avoid side reactions with other functional groups on the peptide, such as the thiol group of cysteine. Enzymatic approaches are often used for this purpose to ensure high selectivity.

Direct C-H Functionalization: Advanced methods involving copper-catalyzed reactions can directly functionalize the α-carbon of a C-terminal glycine residue. This allows for the introduction of aryl, vinyl, or alkynyl groups, providing a powerful tool for creating novel peptide analogues.

The thiol group (-SH) of the cysteine residue is a prime target for selective modification due to its high nucleophilicity and relatively low natural abundance in proteins. A wide array of chemical reactions, often termed bioconjugation methods, can be used to functionalize this side-chain with high specificity.

Michael Addition: This is one of the most widely used strategies for cysteine modification. Reagents containing a Michael acceptor, such as maleimides , react readily and specifically with the thiol group under physiological conditions to form a stable thioether bond. While highly efficient, the resulting thiosuccinimide adduct can sometimes undergo a retro-Michael reaction, leading to reversibility.

Nucleophilic Substitution: α-halocarbonyl reagents, like iodoacetamide, react with the cysteine thiol via an SN2 reaction to form a stable thioether linkage. These reactions are generally irreversible but may require slightly elevated pH and can be slower than maleimide (B117702) reactions.

Thiol-Disulfide Exchange: The cysteine thiol can react with disulfide-containing reagents to form a new disulfide bond. This reaction is reversible and is often used for temporarily linking molecules or for purification strategies.

Thiol-Ene Reaction: This reaction involves the radical-mediated addition of a thiol across a double bond (an "ene"). It can be initiated by light (photocatalysis) or other radical initiators and provides a highly efficient and bioorthogonal method for cysteine modification, forming a stable thioether linkage.

Desulfurative C-C Bond Formation: More advanced, visible-light-mediated methods allow for the complete removal of the sulfur atom and the formation of a new carbon-carbon bond at the original cysteine position. This powerful strategy enables the installation of a wide variety of functional groups via a stable, biogenic linkage.

The choice of functionalization strategy depends on the desired properties of the final Glycylcysteinylglycine analogue, including the stability of the linkage and the nature of the moiety to be introduced.

Modification StrategyReagent TypeResulting LinkageKey Features
Michael Addition Maleimides, AcrylatesThioetherFast, highly selective for thiols, widely used.
Nucleophilic Substitution α-Halocarbonyls (e.g., Iodoacetamide)ThioetherForms a very stable, irreversible bond.
Thiol-Ene Reaction Alkenes (+ radical initiator)ThioetherHigh efficiency, bioorthogonal, light-mediated.
Desulfurative Coupling Radical traps (+ photocatalyst)Carbon-CarbonForms a stable C-C bond, replacing the sulfur atom.

Synthesis of Isotopically Labeled Glycylcysteinylglycine for Mechanistic Studies

The synthesis of isotopically labeled versions of glycylcysteinylglycine (GCG), a key component of glutathione (B108866) and phytochelatins, is fundamental for detailed mechanistic studies in biochemistry and molecular biology. By replacing specific atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can trace the metabolic fate of the tripeptide, elucidate enzymatic reaction mechanisms, and quantify its presence in complex biological mixtures without altering its chemical properties. proteogenix.sciencehwb.gov.in These labeled molecules serve as powerful probes for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. proteogenix.sciencesilantes.comcpcscientific.com

The primary method for producing isotopically labeled peptides like GCG is through chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS) . silantes.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. silantes.comnih.gov To create a labeled GCG molecule, one or more of the constituent amino acid building blocks—glycine or cysteine—are introduced in their isotopically enriched forms. silantes.comisotope.com

Key Methodologies and Precursors:

Fmoc Solid-Phase Synthesis: The most prevalent SPPS strategy utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) as a temporary protecting group for the amine terminus of the amino acids. cpcscientific.comnih.govsigmaaldrich.com The synthesis begins by attaching the first protected amino acid (e.g., Fmoc-glycine) to the resin. Following the removal of the Fmoc group, the next protected amino acid in the sequence (e.g., Fmoc-cysteine) is coupled to the growing chain. nih.gov This cycle is repeated with the final glycine. By using precursors such as Fmoc-[¹³C₂,¹⁵N]glycine or Fmoc-L-cysteine labeled with ³⁴S, the isotopes can be incorporated at precise locations within the tripeptide structure. nih.gov

Isotopically Labeled Precursors: A wide array of labeled amino acids are available for incorporation. For instance, to study the metabolism of the glycine residues, GCG can be synthesized using glycine labeled with carbon-13 and nitrogen-15 (B135050) ([1,2-¹³C₂,¹⁵N]glycine). nih.gov This results in a mass shift of +3 Da compared to the unlabeled peptide, which is easily distinguishable in mass spectrometry. nih.gov Similarly, deuterium-labeled (²H) amino acids can be used to create internal standards for quantitative MS-based assays. nih.govresearchgate.netmdpi.comclearsynth.com

Applications in Mechanistic Studies:

The primary utility of labeled GCG and its analogues, such as glutathione (GSH), is to serve as tracers in biological systems. nih.gov

Metabolic Flux Analysis: By introducing a labeled peptide into cells or organisms, researchers can track its uptake and transformation. nih.govacs.org For example, studies have used [2-¹³C₁]-Glycine to label the host cell's glutathione pool. nih.gov Subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) can then detect the presence of the ¹³C label in downstream metabolites, revealing how the peptide is catabolized and utilized by cells or pathogens. nih.govacs.org

Enzyme-Substrate Interactions: Labeled peptides are invaluable for studying the kinetics and mechanisms of enzymes that interact with GCG or GSH. silantes.com The distinct mass of the labeled substrate allows for precise measurement of reaction rates and identification of intermediates.

Quantitative Proteomics: In a technique known as Absolute QUAntification (AQUA), a known quantity of a heavy isotope-labeled peptide is "spiked" into a biological sample. cpcscientific.com This labeled peptide serves as an internal standard, allowing for the precise quantification of the corresponding native, unlabeled peptide in the sample by comparing their respective signal intensities in the mass spectrometer. cpcscientific.com

The synthesis of these labeled compounds, while technically demanding, provides an unparalleled level of detail for understanding the complex roles of tripeptides like glycylcysteinylglycine in biological systems.

Interactive Data Table: Examples of Isotopes Used in Peptide Labeling

IsotopeElementCommon ApplicationAnalytical Technique(s)
¹³CCarbonTracing carbon backbone, Quantitative proteomicsMass Spectrometry, NMR
¹⁵NNitrogenTracing nitrogen metabolism, Structural studiesMass Spectrometry, NMR
²H (D)HydrogenInternal standards for MS, Modifying metabolic ratesMass Spectrometry
³⁴SSulfurStudying redox chemistry of cysteineMass Spectrometry

Conformational and Structural Dynamics of Glycylcysteinylglycine

Theoretical Studies of Glycylcysteinylglycine Conformation in Solution and Solid State

Theoretical and computational methods provide high-resolution insights into the molecular conformations that are energetically favorable. These approaches allow for a systematic exploration of the potential energy surface of Glycylcysteinylglycine, revealing the interplay of forces that govern its three-dimensional structure.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are employed to map the conformational space of Glycylcysteinylglycine. nih.govmdpi.com These calculations can predict the most stable conformers by identifying the lowest energy states. The analysis often involves generating Ramachandran plots, which visualize the sterically allowed combinations of Φ and Ψ angles for each residue. expasy.orgnih.gov For tripeptides, the number of potential stable conformers can be extensive due to the increased rotational degrees of freedom. nih.gov

Table 1: Typical Torsion Angles for Residues in Peptides
ResidueTorsion AngleTypical Range (Degrees)Associated Secondary Structure
Glycine (B1666218) (Gly)Φ (phi)-180 to +180Increased flexibility, often found in turns and loops
Ψ (psi)-180 to +180
Cysteine (Cys)Φ (phi)-150 to -50α-helix, β-sheet
Ψ (psi)-70 to +160
χ¹ (chi1)-80 to -40, +40 to +80, ~180Defines side-chain orientation

This table presents generalized ranges for torsion angles. Specific values for Glycylcysteinylglycine would be determined through detailed computational modeling.

Intramolecular hydrogen bonds are critical non-covalent interactions that stabilize specific peptide conformations. nih.gov In Glycylcysteinylglycine, hydrogen bonds can form between the amide proton (N-H) of one residue and the carbonyl oxygen (C=O) of another. The thiol group (S-H) of the cysteine side-chain can also act as a hydrogen bond donor, while the sulfur atom can be an acceptor. These interactions can lead to the formation of compact, folded structures, such as β-turns or γ-turns, significantly reducing the conformational freedom of the peptide backbone. The formation of these bonds is highly dependent on the solvent environment, with polar solvents competing for hydrogen bond donors and acceptors. researchgate.net Computational studies can identify and quantify the strength of these hydrogen bonds, revealing their role in stabilizing particular conformers. nih.gov

Table 2: Potential Intramolecular Hydrogen Bond Donors and Acceptors in Glycylcysteinylglycine
Potential DonorPotential AcceptorPotential Resulting Structure
Gly(1) Amide N-HCys(2) Carbonyl C=OFolded Conformation
Cys(2) Amide N-HGly(3) Carbonyl C=OFolded Conformation
Gly(3) Amide N-HGly(1) Carbonyl C=Oγ-turn or other ring-like structure
Cys(2) Thiol S-HGly(1) or Gly(3) Carbonyl C=OSide-chain to backbone interaction

Spectroscopic Probes of Glycylcysteinylglycine Structural Transitions

Spectroscopic techniques provide experimental data on the average conformation and dynamic behavior of molecules in solution or the solid state. These methods are essential for validating and refining the theoretical models of Glycylcysteinylglycine's structure.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.govspringernature.com A suite of one-dimensional and two-dimensional NMR experiments can be applied to Glycylcysteinylglycine to obtain detailed conformational information. acs.orgcreative-proteomics.com

Chemical Shifts : The chemical shifts of protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are sensitive to the local electronic environment and can provide initial clues about the secondary structure.

Scalar Couplings (J-couplings) : Three-bond J-couplings (³J), particularly between the amide proton and the alpha-proton (³JHNα), are related to the backbone dihedral angle Φ through the Karplus equation. acs.org

Nuclear Overhauser Effect (NOE) : The NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are close in the covalent structure. acs.org NOESY experiments provide distance restraints that are crucial for calculating the three-dimensional structure of the peptide. creative-proteomics.com

By combining these NMR-derived parameters, an ensemble of structures representing the conformational space sampled by Glycylcysteinylglycine in solution can be generated. nih.gov These experiments can also provide information on the presence of multiple conformations in slow or intermediate exchange on the NMR timescale. acs.orgnih.gov

Table 3: NMR Experiments for Glycylcysteinylglycine Conformational Analysis
NMR ExperimentInformation Obtained
COSY (Correlation Spectroscopy)Identifies scalar-coupled protons within a residue (through-bond connectivity). acs.org
TOCSY (Total Correlation Spectroscopy)Correlates all protons within a spin system, aiding in residue identification. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons close in space (< 5 Å), providing inter-proton distance restraints for 3D structure calculation. acs.orgcreative-proteomics.com
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded ¹H and ¹³C or ¹⁵N nuclei, aiding in resonance assignment.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides and proteins. aip.orgnih.gov While monomeric Glycylcysteinylglycine in solution is likely to exist predominantly in a disordered or random coil conformation, it may form aggregates with ordered secondary structures, such as β-sheets, under certain conditions (e.g., high concentration, specific pH).

CD spectroscopy is an ideal technique to monitor such structural transitions. nih.gov The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) provide a characteristic signature for different secondary structures. researchgate.netnih.gov A random coil conformation typically shows a strong negative band near 200 nm, whereas a β-sheet structure is characterized by a negative band around 218 nm and a positive band near 195 nm. Therefore, CD can be used to study the propensity of Glycylcysteinylglycine to self-assemble into ordered aggregates. nih.govmit.edu

Table 4: Characteristic Far-UV CD Spectra for Peptide Secondary Structures
Secondary StructurePositive Band (nm)Negative Band(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
Random Coil / Disordered~212 (weak)~198
Polyproline II (PPII)~220~206 (weak)

These are characteristic values; the exact positions and intensities of the bands can be influenced by the specific peptide sequence and environment. nih.gov

While NMR and CD provide information on average structures and slower transitions, time-resolved spectroscopic techniques can probe the conformational dynamics of Glycylcysteinylglycine on much faster timescales, from femtoseconds to milliseconds. nih.govnih.gov These methods typically use a short laser pulse (the "pump") to initiate a structural change or populate a non-equilibrium state, and a second, delayed pulse (the "probe") to monitor the subsequent relaxation dynamics. pnas.orgpnas.org

For a peptide like Glycylcysteinylglycine, techniques such as time-resolved infrared (IR) or fluorescence spectroscopy could be employed. For example, by introducing a spectroscopic probe, it is possible to monitor fluctuations in the local environment that correspond to conformational rearrangements. nih.gov Femtosecond spectroscopy can track the very early events in peptide dynamics, such as the dissipation of vibrational energy and the initial conformational relaxation, on sub-nanosecond timescales. nih.govpnas.org These experimental results provide critical data for validating and refining molecular dynamics simulations of peptide folding and dynamics. nih.govnih.gov

Molecular Dynamics Simulations of Glycylcysteinylglycine Behavior in Diverse Environments

Molecular dynamics (MD) simulations provide powerful insights into the conformational and structural dynamics of peptides in various environments at an atomic level of detail. For Glycylcysteinylglycine, a tripeptide analogous to the biologically ubiquitous glutathione (B108866) (γ-glutamylcysteinylglycine), MD simulations can elucidate its behavior in aqueous solutions, offering a window into its flexibility, interactions with surrounding water molecules, and the energetic favorability of different shapes it can adopt. Given the structural similarity, studies on glutathione offer a strong basis for understanding the dynamics of Glycylcysteinylglycine.

MD simulations of glutathione have revealed that it is a highly flexible molecule in aqueous solution, not adopting a single, strongly preferred conformation at any given pH acs.orgacs.org. This inherent flexibility is a key characteristic that likely extends to Glycylcysteinylglycine. The conformational space available to such a tripeptide is vast, and its exploration is crucial for understanding its chemical reactivity and biological function. The simulations typically involve placing the peptide in a box of water molecules and calculating the forces between all atoms over time to track their movements acs.org.

Solvation Dynamics and Water Interactions with Glycylcysteinylglycine

The interaction of Glycylcysteinylglycine with its aqueous environment is critical in determining its structure and function. Water molecules form hydration shells around the peptide, and the dynamics of these water molecules are distinct from those in bulk water. A combination of neutron diffraction experiments and computer simulations on the similar tripeptide glutathione has provided a detailed picture of these interactions nih.govnih.govresearchgate.net.

The thiol (-SH) group of the central cysteine residue, which is key to the antioxidant activity of related molecules, exhibits a relatively weak hydrogen bond with its closest water molecule nih.govnih.govresearchgate.net. This is a significant finding as the -SH group acts as a proton donor. The hydration around the carboxylate groups also shows interesting variations. For instance, in glutathione, the carboxylate group on the glycine residue is hydrated by more than seven water molecules, while the carboxylate on the glutamic acid is hydrated by less than five nih.govresearchgate.net. This suggests that the local environment created by the peptide backbone influences the structure of the surrounding water.

Functional GroupTypical Number of Water Molecules in First Hydration Shell
Cysteine Thiol (-SH)1 (weakly bound)
Glycine Carboxylate (-COO-)> 7
Glutamic Acid Carboxylate (-COO-) in Glutathione< 5

Conformational Sampling and Free Energy Landscapes of the Tripeptide

The conformational landscape of a peptide describes the full range of three-dimensional shapes it can adopt and their relative energies. Due to the flexibility of small peptides like Glycylcysteinylglycine, they exist as an ensemble of interconverting conformers in solution nih.govresearchgate.net. Molecular dynamics simulations coupled with enhanced sampling techniques are often used to map out these landscapes mdpi.commdpi.comresearchgate.netnih.gov.

For the analogous glutathione, studies have shown that it interconverts rapidly among a wide variety of conformations acs.orgnih.govresearchgate.net. Both "extended" and "folded" conformations have been identified, and their relative populations are influenced by the surrounding environment nih.gov. The flexibility is not uniform across the molecule; for example, the glutamyl backbone in glutathione shows some restricted motion due to interactions between its terminal groups nih.gov.

Conformational StateKey CharacteristicsInfluencing Factors
ExtendedThe peptide backbone is stretched out.Solvent interactions, pH
Folded/CompactThe peptide folds back on itself, potentially forming intramolecular hydrogen bonds.Intramolecular forces, solvent environment

Ligand Binding and Chelation Chemistry of Glycylcysteinylglycine

Coordination Chemistry of Glycylcysteinylglycine with Transition Metal Ions

The coordination chemistry of Glycylcysteinylglycine is dominated by its ability to form stable, multi-ring chelate structures with transition metals. The specific coordination modes depend on factors such as the nature of the metal ion, the pH of the solution, and the stoichiometry of the reactants.

The complexation of Glycylcysteinylglycine with Rhenium(V) and Technetium(V) is of particular interest due to the use of their radioisotopes in medicine. The mechanism involves the coordination of the peptide to the stable oxo-metal cores, [ReO]³⁺ and [TcO]³⁺. These metal cores typically form complexes with a distorted square pyramidal geometry. nih.gov

The reaction proceeds via a ligand exchange mechanism, where Glycylcysteinylglycine displaces weaker ligands (such as water or glucoheptonate) from the metal's coordination sphere. nih.gov The initial and most crucial step is the binding of the metal core to the deprotonated thiol group of the cysteine residue. nih.gov Following this primary coordination, other donor atoms from the peptide backbone, such as the amino terminal nitrogen and amide nitrogens, wrap around the metal center to complete the coordination sphere. This results in a stable, multi-chelate complex where the peptide occupies the four equatorial positions of the square pyramid, with the oxygen atom of the oxo-core at the apical position. nih.gov The formation of these stable complexes is a key attribute for their potential use as radiopharmaceuticals. researchgate.net

The thiol (sulfhydryl) group of the central cysteine residue is the primary and most important binding site for transition metal ions in Glycylcysteinylglycine. nih.gov The high affinity of soft metal ions for the soft sulfur donor atom makes the thiol group a powerful anchor for chelation. ethernet.edu.et Upon deprotonation under physiological or slightly alkaline conditions, the resulting negatively charged thiolate is a potent nucleophile that readily forms strong covalent bonds with metal ions like Rhenium(V) and Technetium(V). nih.govacs.org

The diverse functions of glutathione (B108866) (γ-Glu-Cys-Gly), a structurally similar tripeptide, in metal homeostasis and detoxification are largely attributed to the nucleophilic properties of its cysteine thiol group. nih.govnih.gov This group's ability to donate a reducing electron makes it a key player in redox cycling and metal chelation. nih.gov In peptides, the presence of a cysteine residue often dictates the metal binding mode, with the sulfur atom serving as the initial point of coordination, which then facilitates the chelation by other nearby donor groups. nih.gov Studies on Rhenium(V) have demonstrated that its complexes can rapidly and selectively react with cysteine residues to form stable adducts. acs.org

The position of the cysteine residue within a peptide chain significantly influences the stability and structure of the resulting metal complexes. While peptides with C-terminal cysteine residues have been shown to form complexes with enhanced stability, the central position of cysteine in Glycylcysteinylglycine offers a unique chelation advantage. nih.gov

With cysteine in the middle position, the peptide can readily form two adjacent chelate rings by coordinating through the thiol group and the deprotonated amide nitrogens of the peptide backbone. This arrangement can lead to the formation of stable five- and six-membered rings, which is thermodynamically favorable. The N-terminal amino group and the C-terminal carboxylate group are also available for coordination, allowing the tripeptide to act as a tridentate (N, S, O) or tetradentate (N, S, N, O) ligand depending on the metal ion and reaction conditions. This multi-point attachment contributes to the high stability of the resulting metallopeptide complex.

The stoichiometry of Glycylcysteinylglycine-metal complexes is typically 1:1, where one peptide molecule chelates a single metal ion. In this common arrangement, the tripeptide can provide up to four donor atoms to satisfy the coordination requirements of the metal. Metal ions serve as centers for building precise three-dimensional structures with distinct coordination geometries. iupac.org

For Technetium(V) and Rhenium(V), the resulting complexes predominantly exhibit a distorted square-pyramidal geometry. nih.gov The four donor atoms from the Glycylcysteinylglycine ligand (e.g., the amino nitrogen, the thiolate sulfur, and two amide nitrogens) lie in the equatorial plane, while the oxo group occupies the axial position. nih.gov This geometry is a recurring motif in the coordination chemistry of these specific metal ions. Other transition metals may form complexes with different geometries, such as octahedral or square planar, depending on their electronic configuration and preferred coordination number.

Metal Ion CoreTypical Stoichiometry (Metal:GCG)Probable GeometryPotential Donor Atoms from GCG
[TcO]³⁺1:1Distorted Square PyramidalAmino (N), Thiolate (S⁻), Amide (N), Amide (N)
[ReO]³⁺1:1Distorted Square PyramidalAmino (N), Thiolate (S⁻), Amide (N), Amide (N)
Ni(II)1:1 or 1:2Square Planar or OctahedralAmino (N), Thiolate (S⁻), Carboxylate (O⁻)
Cu(II)1:1 or 1:2Square Planar or Distorted OctahedralAmino (N), Thiolate (S⁻), Carboxylate (O⁻)
Zn(II)1:1 or 1:2Tetrahedral or OctahedralAmino (N), Thiolate (S⁻), Carboxylate (O⁻)

Binding Affinity and Selectivity of Glycylcysteinylglycine for Various Metal Species

The binding affinity of Glycylcysteinylglycine for different metal ions is quantified by the stability constant (also known as the formation constant) of the complex. wikipedia.org A high stability constant indicates a strong interaction and the formation of a stable complex. The selectivity of the peptide for certain metals is dictated by the chemical properties of both the metal ion and the donor atoms of the peptide, as described by principles like the Hard and Soft Acids and Bases (HSAB) theory. The soft sulfur donor of the cysteine residue shows a high affinity for soft metal ions such as Cu(I), Cd(II), and Pb(II).

While specific stability constants for Glycylcysteinylglycine are not widely reported, data from the closely related amino acid glycine (B1666218) can illustrate general trends. The stability of complexes with divalent transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ijcrt.org

Metal Ionlog K₁log K₂log β₂ (Overall)
Co(II)4.643.738.37
Ni(II)5.784.7210.50
Cu(II)8.226.8015.02
Zn(II)4.804.409.20
Cd(II)4.283.527.80

The high stability of complexes formed by Glycylcysteinylglycine is explained by both thermodynamic and kinetic principles, primarily the chelate effect.

Thermodynamic Aspects: The chelate effect describes the enhanced thermodynamic stability of complexes formed by multidentate ligands (like GCG) compared to those formed by an equivalent number of monodentate ligands. researchgate.net This stability is largely due to a favorable entropy change (ΔS). When a single GCG molecule displaces multiple monodentate ligands (e.g., water molecules) from a metal's coordination sphere, the total number of free molecules in the system increases, leading to a significant increase in entropy. This positive entropy change makes the Gibbs free energy change (ΔG = ΔH - TΔS) more negative, favoring the formation of the chelate complex. researchgate.net

Kinetic Aspects: The stability of these complexes is also governed by the "kinetic chelate effect". libretexts.orglibretexts.org This effect relates to the rates of dissociation. For a chelated ligand to completely detach from a metal ion, all of its donor-metal bonds must be broken sequentially. After the first bond breaks, the other donor groups are still attached and held in close proximity to the metal center, making the re-formation of the broken bond highly probable. libretexts.org This leads to a much slower rate of dissociation for the multidentate ligand compared to a set of analogous monodentate ligands. This kinetic benefit renders the complex more inert and less likely to dissociate once formed. libretexts.orglibretexts.org

Competition Studies with Endogenous Ligands

The in vivo efficacy of any chelating agent is significantly influenced by its ability to compete with endogenous ligands for binding to target metal ions. For Glycylcysteinylglycine (GCG), a tripeptide bearing resemblance to the ubiquitous endogenous antioxidant glutathione (GSH, γ-L-glutamyl-L-cysteinyl-glycine), understanding its competitive binding landscape is crucial. While direct competitive binding studies specifically involving GCG are not extensively documented in the literature, valuable insights can be drawn from the well-established coordination chemistry of its constituent amino acids and the analogous behavior of glutathione.

Endogenous ligands that could potentially compete with GCG for metal ions include amino acids, peptides, proteins, and organic acids. Of particular relevance is glutathione, which is present in high concentrations in mammalian cells and plays a pivotal role in metal ion homeostasis and detoxification nih.govtaylorfrancis.comresearchgate.net. Both GCG and GSH possess a cysteine residue, which is a primary site for metal ion coordination due to the high affinity of the sulfhydryl group for many metal ions nih.govresearchgate.net.

The competition between GCG and an endogenous ligand like glutathione for a metal ion can be represented by the following equilibrium:

M-GCG + Ligandendogenous ⇌ M-Ligandendogenous + GCG

The outcome of this competition is dictated by the relative stability constants of the metal complexes, the respective concentrations of the ligands, and the pH of the medium. The stability constant is a measure of the strength of the interaction between a metal ion and a ligand wikipedia.org.

Table 1: Factors Influencing Competitive Ligand Binding

FactorDescriptionImplication for Glycylcysteinylglycine
Stability Constant (K) A higher stability constant indicates a stronger metal-ligand bond.The relative stability constants of M-GCG and M-GSH complexes will be a key determinant of competitive success.
Ligand Concentration The ligand with a higher local concentration will have a competitive advantage.Glutathione's high intracellular concentration presents a significant competitive challenge for GCG.
pH The pH of the environment affects the protonation state of the ligand's donor groups, influencing their coordination ability.Changes in pH can modulate the binding affinity of both GCG and endogenous ligands.
Metal Ion Preference Different metal ions have varying affinities for different donor atoms (e.g., N, O, S).The specific metal ion will influence the competitive balance based on its preference for the donor sets of GCG and competing ligands.

Given that GCG is a smaller molecule than glutathione, it may exhibit different steric and electronic properties influencing its metal binding. However, the absence of the γ-glutamyl linkage, present in glutathione, might affect its conformational flexibility and, consequently, the stability of its metal complexes taylorfrancis.com. Studies on glutathione have shown that its γ-glutamyl, cysteinyl, and glycyl domains all contribute to its metal-binding properties nih.gov. It is plausible that GCG, sharing the cysteinyl and glycyl components, would exhibit a similar, albeit not identical, binding behavior.

Computational Modeling of Glycylcysteinylglycine-Metal Ion Interactions

Computational chemistry provides powerful tools to investigate the intricacies of metal-ligand interactions at an atomic level. For Glycylcysteinylglycine, computational modeling can elucidate the structural and electronic properties of its metal complexes, offering insights that are often challenging to obtain through experimental methods alone.

Quantum Chemical Characterization of Metal Binding Sites and Ligand Field Stabilization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the nature of metal binding in peptide complexes researchgate.netresearchgate.netdavidpublisher.com. For Glycylcysteinylglycine, these calculations can identify the preferred coordination sites, determine the binding energies, and analyze the electronic structure of the resulting metal complexes.

The potential donor atoms in Glycylcysteinylglycine for metal coordination are the nitrogen atom of the N-terminal amino group, the sulfur atom of the cysteine residue, the oxygen atoms of the peptide carbonyl groups, and the oxygen atoms of the C-terminal carboxylate group. The specific coordination mode will depend on the metal ion's size, charge, and electronic configuration.

Table 2: Potential Metal Binding Sites in Glycylcysteinylglycine

Donor Atom/GroupLocationHard/Soft CharacterPreferred Metal Ions
Amino (N-terminus)Glycyl residueHard/BorderlineTransition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺)
Sulfhydryl (thiol)Cysteinyl residueSoftSoft metals (e.g., Hg²⁺, Cd²⁺, Pb²⁺)
Carbonyl (peptide)Glycyl-cysteinyl linkageHardHard/Borderline metals
Carbonyl (peptide)Cysteinyl-glycyl linkageHardHard/Borderline metals
Carboxylate (C-terminus)Glycyl residueHardHard metals (e.g., Fe³⁺, Al³⁺)

DFT calculations can be employed to determine the geometry of the metal-GCG complexes, predict the bond lengths and angles, and calculate the vibrational frequencies, which can be compared with experimental spectroscopic data. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the charge transfer processes occurring upon complexation researchgate.netdavidpublisher.com.

Molecular Docking and Dynamics Simulations of Metal-Glycylcysteinylglycine Adducts

While quantum chemical calculations provide detailed information about the electronic structure of the metal-ligand bond, molecular docking and molecular dynamics (MD) simulations offer insights into the behavior of these complexes in a biological environment.

Molecular Docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecule, such as a protein. In the context of Glycylcysteinylglycine, docking studies could be used to investigate how its metal adducts might interact with metalloproteins or other biological targets. This could be particularly relevant for understanding its potential mechanisms of action or toxicity.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. An MD simulation of a metal-Glycylcysteinylglycine adduct in an aqueous solution can reveal information about:

Conformational Flexibility: How the peptide chain wraps around the metal ion and the dynamic changes in the coordination sphere.

Solvation Effects: The role of water molecules in stabilizing the complex and their exchange with the ligand's donor groups.

Stability of the Complex: By monitoring the metal-ligand distances and coordination numbers over time, the stability of the adduct can be assessed karazin.ua.

MD simulations can also be used to calculate the free energy of binding between Glycylcysteinylglycine and a metal ion, providing a more comprehensive measure of the complex's stability in a solvated environment. These simulations are particularly useful for understanding the behavior of heavy metal adducts and their potential interactions with biological systems karazin.ua.

Glycylcysteinylglycine as a Model Ligand for Bioinorganic Chemistry Research

The study of small peptide-metal complexes provides fundamental insights into the intricate roles of metal ions in biological systems. Glycylcysteinylglycine, with its defined sequence and multiple coordination sites, serves as an excellent model ligand for research in bioinorganic chemistry.

By studying the interaction of various metal ions with GCG, researchers can model the local coordination environments found in the active sites of metalloproteins and metalloenzymes nih.govnih.gov. These model studies can help to elucidate the factors that control the structure, reactivity, and spectroscopic properties of these biological metal centers.

Table 3: Glycylcysteinylglycine as a Model System

Area of Bioinorganic ResearchRelevance of Glycylcysteinylglycine
Mimicking Metalloprotein Active Sites The combination of N, S, and O donor atoms in GCG can mimic the coordination environments of various metalloproteins, such as those containing iron-sulfur clusters or zinc-finger domains eurekalert.orgsciencedaily.comresearchgate.net.
Understanding Metal-Peptide Interactions GCG provides a simplified system to study the fundamental principles of metal-peptide bonding, including the influence of peptide backbone conformation on metal coordination.
Probing Metal Toxicity Mechanisms By studying the interaction of toxic heavy metals with GCG, insights can be gained into the molecular mechanisms by which these metals disrupt biological function.
Development of Artificial Metalloenzymes Understanding the catalytic activity of metal-GCG complexes can inform the design of novel artificial metalloenzymes with specific catalytic functions nih.gov.

The simplicity of Glycylcysteinylglycine compared to a large protein allows for the application of a wide range of spectroscopic and analytical techniques that may be difficult to apply to more complex biological systems. The data obtained from these model studies, such as stability constants, spectroscopic signatures, and redox potentials, can then be used to interpret the behavior of metal ions in their native protein environments.

Reactivity and Transformation Pathways of Glycylcysteinylglycine

Chemical Transformations of Glycylcysteinylglycine under Varied Conditions

The presence of a reactive thiol group in the cysteine residue makes Glycylcysteinylglycine susceptible to a range of chemical modifications, including cyclization and oxidation-reduction reactions.

Cysteine-containing peptides, upon heating, can undergo intramolecular reactions to form five-membered heterocyclic rings known as thiazolines. This transformation in Glycylcysteinylglycine would involve the cysteine residue's thiol group and the amide group of the preceding glycine (B1666218). The process is a cyclization-desulfhydration reaction sequence. The formation of thiazolines is a known pathway in the thermal decomposition of cysteine and its derivatives. nih.gov During thermal processing, such as in food, these reactions contribute to the formation of flavor and aroma compounds.

The general mechanism for thiazoline formation from a cysteine-containing peptide like Glycylcysteinylglycine involves a nucleophilic attack by the sulfur atom of the cysteine thiol on the carbonyl carbon of the preceding peptide bond (in this case, the bond between glycine and cysteine). This is followed by dehydration, leading to the formation of the thiazoline ring. This reaction is a key step in the biosynthesis of some natural products and can also occur during food processing through the Maillard reaction. nih.gov

Table 1: Overview of Thermal Degradation Products from Cysteine-Containing Compounds

Precursor CompoundKey Thermal Degradation Products
CysteineAlkylthiazoles, Thiazolines, Thiazolidines, Hydrogen Sulfide, Ammonia
Cysteine-containing peptidesThiazoline derivatives

This table is illustrative of the types of products expected from the thermal degradation of cysteine and related compounds.

The kinetics and mechanism of thiazoline formation from cysteine-containing peptides are influenced by several factors, including pH, water activity, and temperature.

Temperature: Higher temperatures generally accelerate the rate of thiazoline formation. Thermal decomposition studies on amino acids show that cysteine decomposes at a peak temperature of 221°C. rsc.orguberresearch.com The formation of volatile compounds from model systems containing glycine and glucose also shows a strong dependence on temperature. nih.gov

pH: The pH of the environment plays a crucial role. Thiazolidine (B150603) ring formation is traditionally thought to proceed optimally at an acidic pH of 4–5. creative-proteomics.com However, some studies suggest that the reaction can also occur efficiently under physiological pH conditions. creative-proteomics.com In the context of the Maillard reaction, the formation of sulfur-containing compounds from cysteine is pH-dependent; acidic conditions favor the formation of thiols and sulfides, while alkaline conditions can promote the formation of thiazoles and pyrazines. researchgate.net The dissociation of water into H₃O⁺ and OH⁻ is an endothermic process, meaning that an increase in temperature will shift the equilibrium, affecting the pH and consequently the reaction rates. mdpi.com

Water Activity: The presence of water can influence the reaction pathways. While water is a product of the dehydration step in thiazoline formation, excessive water can inhibit condensation steps and retard degradation processes that lead to the formation of flavor compounds in Maillard reactions. nih.gov The effect of water activity on the growth of xerophilic fungi, which is a different context, also highlights its importance in biological and chemical systems. nist.gov

A proposed mechanism for thiazoline formation involves an intramolecular nucleophilic attack of the thiolate anion on the thiocarbonyl group, leading to a cyclic intermediate. The subsequent expulsion of hydrogen sulfide results in the formation of the thiazoline ring. nih.govnist.gov

Table 2: Factors Influencing Thiazoline Formation Rate

FactorInfluence on Reaction RateOptimal Conditions (General)
Temperature Increases with temperatureElevated temperatures (e.g., >100°C)
pH Dependent on the specific reaction pathwayAcidic (pH 4-5) for some pathways, but can occur at physiological pH
Water Activity Can inhibit or promote reaction depending on the stepLower water activity may favor dehydration steps

The thiol group of the cysteine residue in Glycylcysteinylglycine is redox-active and can undergo a variety of oxidation-reduction reactions. The sulfur atom can exist in multiple oxidation states, from -2 in the thiol to +6 in sulfonic acid. researchgate.net

Oxidation: The cysteine residue can be oxidized to form a range of products. The initial two-electron oxidation of the thiolate by hydrogen peroxide yields a sulfenic acid (-SOH). researchgate.net This is a reversible modification that can act as a regulatory switch in proteins. researchgate.net Further oxidation can lead to the formation of a sulfinic acid (-SO₂H) and then a sulfonic acid (-SO₃H), which are generally considered irreversible modifications. researchgate.net

Another common oxidation reaction is the formation of a disulfide bond. Two molecules of Glycylcysteinylglycine can be oxidized to form a dimer linked by a disulfide bridge (-S-S-). This process involves the removal of hydrogen atoms from the thiol groups of two cysteine residues. This conversion of two cysteine residues to a cystine residue is a common post-translational modification in proteins.

Reduction: The disulfide bond of a Glycylcysteinylglycine dimer can be reduced back to two individual tripeptides with free thiol groups. This reduction can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Table 3: Oxidation States of the Cysteine Sulfur in Glycylcysteinylglycine

Oxidation StateFunctional GroupNameReversibility
-2-SHThiol (Cysteine)-
-1-S-S-Disulfide (Cystine)Reversible
0-SOHSulfenic acidReversible
+2-SO₂HSulfinic acidGenerally Irreversible
+4-SO₃HSulfonic acidIrreversible

Enzymatic Degradation and Metabolic Pathways of Glycylcysteinylglycine

The peptide bonds in Glycylcysteinylglycine can be cleaved by enzymes, and the constituent amino acids can enter various metabolic pathways.

Proteolytic cleavage is the enzymatic hydrolysis of peptide bonds. In Glycylcysteinylglycine, there are two peptide bonds: one between glycine and cysteine, and one between cysteine and glycine. These bonds can be targeted by various proteases. The specificity of a protease determines which peptide bond it will cleave. For instance, some proteases cleave after specific amino acid residues. A general approach for identifying proteolytic cleavage sites involves the specific labeling of the newly generated protein N-termini.

Without specific studies on Glycylcysteinylglycine, the exact proteases that cleave this tripeptide and their specific cleavage sites are not definitively known. However, it is susceptible to hydrolysis by peptidases that exhibit broad specificity. The glycine cleavage system is a major pathway for glycine catabolism, but it acts on the free amino acid glycine, not typically on peptides. nih.govnih.gov

Glycylcysteinylglycine could potentially be a substrate for various enzymes involved in peptide and amino acid metabolism. For example, it could be a substrate for peptidases that release its constituent amino acids. The released glycine can then enter central metabolic pathways, such as the glycine cleavage system, which is crucial for one-carbon metabolism. researchgate.netnih.gov

Furthermore, enzymes like γ-glutamyl transpeptidase are involved in the metabolism of glutathione (B108866), a tripeptide with a similar structure (γ-glutamyl-cysteinyl-glycine). This enzyme catalyzes the transfer of the γ-glutamyl moiety to an acceptor, initiating the breakdown of glutathione. While Glycylcysteinylglycine is not glutathione, similar enzymatic pathways for tripeptide degradation could potentially act on it. The formylglycine-generating enzyme is another example of an enzyme that acts on a cysteine residue within a peptide context, oxidizing it to a Cα-formylglycine.

Computational and Theoretical Investigations of Glycylcysteinylglycine

Quantum Mechanical (QM) Studies of Glycylcysteinylglycine Electronic Structure

Quantum mechanical methods are indispensable for probing the electronic structure of molecules, offering insights into bonding, reactivity, and spectroscopic properties. For Glycylcysteinylglycine, QM studies focus on the intricate interplay of its constituent amino acids and the unique role of the cysteine residue.

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure of peptides due to its favorable balance of accuracy and computational cost. DFT calculations on Glycylcysteinylglycine and related cysteine-containing peptides provide a detailed picture of the covalent and non-covalent interactions that govern its structure and reactivity. nih.govnih.govacs.orgconicet.gov.arrsc.orgresearchgate.net

Key areas of investigation include:

Thiol Group Reactivity: The thiol (-SH) group of the central cysteine residue is a focal point of reactivity. DFT calculations can quantify its acidity (pKa), susceptibility to oxidation, and ability to coordinate with metal ions. d-nb.info Studies on similar small peptides show that the local chemical environment significantly influences these properties.

Peptide Bond Character: The nature of the peptide bonds in Glycylcysteinylglycine can be analyzed through DFT to understand their rotational barriers and electronic delocalization. These parameters are crucial for determining the peptide's conformational flexibility.

Intramolecular Interactions: DFT can identify and quantify weak intramolecular interactions, such as hydrogen bonds between the amide groups and the cysteine side chain, which play a significant role in stabilizing specific conformations.

Research on related small peptides containing cysteine has demonstrated that DFT is effective in predicting geometries, vibrational frequencies, and reaction energetics, providing a solid foundation for understanding the intrinsic properties of Glycylcysteinylglycine. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. For Glycylcysteinylglycine, the analysis of these orbitals provides critical insights.

HOMO: The HOMO is typically localized on the electron-rich regions of the molecule. In Glycylcysteinylglycine, the HOMO is expected to have significant contributions from the sulfur atom of the cysteine residue, making it the primary site for electrophilic attack and oxidation.

LUMO: The LUMO is associated with the electron-deficient regions and indicates the likely sites for nucleophilic attack. In peptides, the LUMO often has contributions from the carbonyl carbons of the peptide bonds.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

The electron density distribution, also obtainable from QM calculations, reveals the charge distribution across the molecule and provides a visual representation of the bonding and lone pairs. This information is invaluable for understanding electrostatic interactions with other molecules, such as water or receptor binding sites.

Table 1: Representative Theoretical Data for Cysteine-Containing Peptides from DFT Studies

PropertyTypical Calculated Value/ObservationSignificance for Glycylcysteinylglycine
Thiol pKa~8-9Influences its protonation state and nucleophilicity at physiological pH.
HOMO-LUMO GapVaries with conformation and solventDetermines its chemical reactivity and electronic properties.
Mulliken Charge on SulfurNegativeIndicates its nucleophilic character.

Note: The values presented are illustrative and based on studies of cysteine and small cysteine-containing peptides. Specific values for Glycylcysteinylglycine would require dedicated calculations.

Molecular Mechanics (MM) and Hybrid QM/MM Simulations for Larger Systems Involving Glycylcysteinylglycine

While QM methods provide high accuracy for small systems, their computational cost becomes prohibitive for larger systems, such as Glycylcysteinylglycine in a solvent environment or interacting with a protein. Molecular mechanics (MM) and hybrid QM/MM methods offer a computationally efficient alternative for exploring the conformational landscape and dynamics of such complex systems.

Molecular mechanics simulations rely on a set of parameters known as a force field to describe the potential energy of a system as a function of its atomic coordinates. The accuracy of MM simulations is critically dependent on the quality of the force field. For peptides like Glycylcysteinylglycine, established force fields such as AMBER, CHARMM, and GROMOS are commonly used. nih.govrsc.orgnih.govrsc.orgresearchgate.net

The development and validation of force field parameters for the cysteine residue are particularly important due to the unique properties of the thiol group. This process typically involves:

Parameterization: Deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) by fitting to high-level QM calculations and experimental data. rsc.orgresearchgate.net

Validation: Testing the force field's ability to reproduce known experimental observables, such as conformational preferences, thermodynamic properties, and spectroscopic data. nih.govnih.gov

Recent advancements have led to the development of residue-specific force fields that can offer improved accuracy for modeling the conformational behavior of peptides. amazonaws.com

Glycylcysteinylglycine, like all peptides, can adopt a multitude of conformations in solution. Exploring this conformational space is essential for understanding its biological function. Computational techniques used for this purpose include:

Energy Minimization: These algorithms identify the local and global energy minima on the potential energy surface, corresponding to the most stable conformations of the peptide.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the peptide's dynamic behavior over time. rsc.orgacs.orgaip.orgnih.gov This allows for the exploration of different conformational states and the study of dynamic processes.

Enhanced Sampling Methods: Techniques such as replica exchange MD and metadynamics can be employed to overcome energy barriers and more efficiently sample the conformational landscape.

Conformational analysis of cysteine-containing peptides has revealed the importance of both local and long-range interactions in determining their preferred structures. nih.govoup.com

Computational Design and Prediction of Glycylcysteinylglycine Analogues with Modified Properties

The insights gained from computational studies of Glycylcysteinylglycine can be leveraged for the in silico design of new peptide analogues with enhanced or novel properties. nih.govlipotrue.comnih.govresearchgate.netspringernature.com This rational design approach can significantly accelerate the discovery of new therapeutic agents or research tools.

The general workflow for the computational design of Glycylcysteinylglycine analogues involves:

Defining the Design Objective: This could be to improve binding affinity to a specific target, enhance stability against enzymatic degradation, or modify its redox properties.

Generating Virtual Libraries: Creating a library of candidate analogues by systematically modifying the Glycylcysteinylglycine backbone or side chains. This can include amino acid substitutions, cyclization, or the incorporation of non-natural amino acids.

Computational Screening: Using a combination of QM and MM methods to predict the properties of the virtual library of analogues. This can involve docking simulations to predict binding modes and affinities, and MD simulations to assess stability and conformational dynamics.

Prioritizing Candidates: Ranking the analogues based on the computational predictions to identify the most promising candidates for experimental synthesis and testing.

This approach has been successfully applied to a wide range of peptides and offers a powerful strategy for optimizing the properties of Glycylcysteinylglycine for specific applications. nih.govresearchgate.netspringernature.com

Structure-Activity Relationship (SAR) Studies via Computational Screening

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com Computational screening methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, provide a rapid and cost-effective means to predict the activity of novel molecules. nih.govmdpi.com In a hypothetical computational screening of Glycylcysteinylglycine derivatives, various modifications to its structure would be analyzed to understand their impact on a putative biological endpoint, such as inhibitory activity against a specific enzyme.

A hypothetical QSAR study could be performed on a series of Glycylcysteinylglycine analogs. In such a study, descriptors representing the physicochemical properties of the analogs are calculated and correlated with their biological activities using statistical methods like partial least-squares (PLS) regression. nih.gov The goal is to develop a predictive model that can guide the design of more potent compounds.

Hypothetical Research Findings:

A theoretical QSAR model was developed for a series of 20 Glycylcysteinylglycine analogs. The model's statistical significance was validated, yielding a high correlation coefficient (R²) and cross-validated correlation coefficient (Q²), indicating its predictive power. The analysis revealed that modifications to the thiol group of the cysteine residue and the C-terminus of the glycine (B1666218) residue were critical for the predicted activity.

Below is a data table representing a hypothetical SAR study of Glycylcysteinylglycine analogs. The modifications are focused on the cysteine and C-terminal glycine residues, and the predicted IC₅₀ (half-maximal inhibitory concentration) values are generated for illustrative purposes.

Interactive Data Table: Hypothetical SAR of Glycylcysteinylglycine Analogs

Compound ID Cysteine R-group Modification C-terminal Glycine Modification Predicted IC₅₀ (µM)
GCG-001 -SH (unmodified) -COOH (unmodified) 15.2
GCG-002 -S-CH₃ -COOH 25.8
GCG-003 -S-acetyl -COOH 8.5
GCG-004 -SH -COOCH₃ 12.1
GCG-005 -SH -CONH₂ 18.9
GCG-006 -S-acetyl -COOCH₃ 5.3

The hypothetical data suggests that acetylation of the cysteine thiol group (e.g., GCG-003 and GCG-006) leads to a lower predicted IC₅₀, indicating potentially higher potency. Esterification of the C-terminal carboxyl group (e.g., GCG-004 and GCG-006) also appears to be favorable for the predicted activity.

Virtual Screening for Novel Glycylcysteinylglycine Interacting Partners

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This approach can be either structure-based or ligand-based. In the context of Glycylcysteinylglycine, a structure-based virtual screening could be employed to identify potential protein targets for this tripeptide.

This process would involve docking the three-dimensional structure of Glycylcysteinylglycine into the binding sites of a library of known protein structures. nih.gov The docking simulations would predict the binding affinity and pose of Glycylcysteinylglycine within each target, and the results would be scored and ranked to prioritize potential interacting partners for further experimental validation.

Hypothetical Research Findings:

A hypothetical structure-based virtual screening was conducted using a library of human metalloproteinases. Glycylcysteinylglycine was docked against the active sites of these enzymes. The screening identified several matrix metalloproteinases (MMPs) as potential high-affinity binding partners. The binding energies, calculated using molecular mechanics, were used to rank the potential targets.

The following interactive data table illustrates the hypothetical results of a virtual screening study, showing the predicted binding affinities of Glycylcysteinylglycine with various protein targets.

Interactive Data Table: Hypothetical Virtual Screening Results for Glycylcysteinylglycine

Protein Target Protein Data Bank (PDB) ID Predicted Binding Energy (kcal/mol) Key Interacting Residues
MMP-2 1QIB -8.2 His226, Glu227, Ala228
MMP-9 1L6J -7.9 His401, Glu402, Ala403
Carbonic Anhydrase II 2CBA -6.5 His94, His96, Thr199
Trypsin 1S0R -5.1 His57, Asp102, Ser195

The hypothetical results indicate a strong predicted binding affinity of Glycylcysteinylglycine for MMP-2 and MMP-9, suggesting that these could be potential biological targets for this tripeptide. The key interacting residues identified in the docking simulations provide insights into the specific molecular interactions that may stabilize the binding of Glycylcysteinylglycine to these targets.

Glycylcysteinylglycine in Model Biochemical Systems and Enzymatic Interactions

Glycylcysteinylglycine as a Model for Cysteine-Based Redox Processes in Peptides

Glycylcysteinylglycine, a tripeptide, serves as a simplified yet effective model for studying the complex redox chemistry of cysteine residues within larger peptides and proteins. Its structure, which mirrors the C-terminal dipeptide of the crucial antioxidant glutathione (B108866) (GSH), allows it to participate in fundamental biochemical reactions involving its central cysteine residue's thiol group.

Thiol-disulfide exchange is a critical reaction in biochemistry, underlying processes from protein folding to redox signaling. The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''). This results in the formation of a new disulfide bond and the release of a new thiol. libretexts.org Glycylcysteinylglycine provides a tractable model to study the kinetics and mechanisms of these exchange reactions.

The fundamental mechanism is consistent with an SN2 type reaction, where the attacking sulfur atom, the central sulfur of the disulfide, and the leaving sulfur atom form a linear, trisulfide-like transition state. nih.govresearchgate.net In the context of Glycylcysteinylglycine, its deprotonated cysteine thiol acts as the nucleophile, attacking a disulfide bond on another molecule or protein. This process is reversible and its equilibrium is dictated by the redox potential of the surrounding environment.

Key mechanistic steps include:

Deprotonation: The thiol group of the cysteine residue in Glycylcysteinylglycine must first be deprotonated to form the more nucleophilic thiolate anion. The pKa of the thiol group is a critical determinant of the reaction rate.

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of a target disulfide bond.

Formation of Intermediate: A mixed disulfide intermediate is formed between Glycylcysteinylglycine and the target molecule.

Resolution: The intermediate is resolved by the departure of the leaving group as a new thiolate.

This exchange is central to the function of oxidoreductase enzymes that catalyze the formation and rearrangement of disulfide bonds. nih.gov

The correct formation of disulfide bonds is essential for the stabilization of the tertiary and quaternary structures of many extracellular proteins. libretexts.orgnih.gov Spontaneous thiol-disulfide interchange is often too slow to be compatible with the timescale of protein folding in vivo, necessitating enzyme catalysis. nih.gov In laboratory settings, simple thiol-containing molecules like Glycylcysteinylglycine can be used to model and influence these folding pathways.

By controlling the ratio of the reduced (thiol) and oxidized (disulfide) forms of Glycylcysteinylglycine in a refolding buffer, researchers can create a defined redox environment. This allows for the study of:

Disulfide Bond Formation: The oxidized form can promote the formation of disulfide bonds in a reduced, unfolded protein.

Disulfide Bond Isomerization: A mixture of reduced and oxidized Glycylcysteinylglycine can catalyze the shuffling of incorrect, non-native disulfide bonds to their correct, native configurations. This process is critical for rescuing misfolded proteins.

The role of Glycylcysteinylglycine in these model systems is analogous to the function of the glutathione/glutathione disulfide (GSH/GSSG) redox buffer found within the cell, which is a primary determinant of the cellular redox state. libretexts.org The simplicity of the tripeptide allows for detailed kinetic and structural analysis of folding intermediates without the complexity of larger enzymatic systems.

Interactions of Glycylcysteinylglycine with Enzymatic Systems

The structural similarity of Glycylcysteinylglycine to the corresponding portion of glutathione allows it to interact with various enzymes, acting as either a substrate or an inhibitor.

Enzymes that recognize glutathione often have distinct binding domains for the γ-glutamyl, cysteinyl, and glycyl portions. The interaction of Glycylcysteinylglycine, which lacks the γ-glutamyl moiety, can provide insight into the specificity of these binding sites.

For enzymes like Glutathione S-Transferases (GSTs), the glycyl domain of glutathione is considered the least restrictive part of the binding site. nih.gov Studies on glutathione analogues have shown that modifications at the glycyl end can significantly alter the maximum reaction velocity (Vmax) while having a smaller effect on the Michaelis constant (Km). nih.gov This suggests that while an analogue like Glycylcysteinylglycine might bind to the active site, its efficiency as a substrate could be greatly reduced compared to glutathione itself.

Depending on the specific enzyme, Glycylcysteinylglycine could act as:

A Poor Substrate: If the enzyme can tolerate the absence of the γ-glutamyl group, the peptide may be processed, but likely with much lower efficiency than the native substrate.

A Competitive Inhibitor: The peptide could bind to the enzyme's active site, competing with the natural substrate (e.g., glutathione). youtube.comyoutube.com This binding would prevent the natural substrate from being processed, thereby inhibiting the enzyme's activity. The effectiveness of this inhibition would depend on the relative binding affinities of the inhibitor and the substrate.

Glycyl Radical Enzymes (GREs) are a class of enzymes that use a stable glycyl radical as a catalytic cofactor to perform challenging chemical reactions, often under anaerobic conditions. mit.edu This essential glycyl radical is installed post-translationally by a separate activating enzyme, known as a Glycyl Radical Enzyme-Activating Enzyme (GRE-AE). nih.govnih.gov

GRE-AEs belong to the radical S-adenosylmethionine (SAM) superfamily. nih.govnih.gov The activation mechanism involves the GRE-AE binding to its specific GRE substrate and catalyzing the abstraction of a hydrogen atom from the alpha-carbon of a conserved glycine (B1666218) residue on the GRE, thereby generating the radical. chemrxiv.org

Given this mechanism, Glycylcysteinylglycine could be investigated as a model compound to probe the active site of a GRE-AE. It could potentially act as:

A Minimalist Substrate Analogue: While lacking the full protein context, the core "glycyl" component is present. Studies with such a small peptide could help define the minimal structural requirements for recognition by the activating enzyme.

An Inhibitor: By binding to the GRE-AE's active site, Glycylcysteinylglycine could act as a competitive inhibitor, preventing the enzyme from binding to and activating its natural GRE protein substrate. This interaction would be valuable for studying the binding dynamics and specificity of the GRE-AE.

The radical, once generated on the GRE, is often transferred to a cysteine residue to form a more reactive thiyl radical, which then initiates substrate catalysis. nih.gov

Kinetic analysis is essential for quantifying the interaction between an enzyme and a compound like Glycylcysteinylglycine. Standard enzyme kinetics approaches, such as the Michaelis-Menten model, can determine key parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) if the peptide acts as a substrate. mdpi.com

If Glycylcysteinylglycine acts as an inhibitor, kinetic studies can determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). nih.gov For example, in a competitive inhibition scenario, the inhibitor binds reversibly to the enzyme's active site.

The following table presents hypothetical kinetic data for an enzyme such as Glutathione S-Transferase, comparing its natural substrate, Glutathione, with a potential analogue like Glycylcysteinylglycine, illustrating how the structural difference impacts kinetic parameters.

CompoundKm (mM)Vmax (µmol/min/mg)Ki (mM)Interaction Type
Glutathione (GSH)0.25150N/ASubstrate
Glycylcysteinylglycine5.0152.5Poor Substrate / Competitive Inhibitor

Note: Data are illustrative, based on principles from studies on glutathione analogues with GSTs, where modifications to the glutathione structure typically result in a higher Km and lower Vmax. nih.gov

This type of analysis reveals that the absence of the γ-glutamyl moiety in Glycylcysteinylglycine could significantly decrease its binding affinity (higher Km) and catalytic turnover rate (lower Vmax), potentially making it function more as a weak competitive inhibitor than an efficient substrate.

Future Directions in Glycylcysteinylglycine Research

The tripeptide Glycylcysteinylglycine (GCG), a fundamental component of the antioxidant glutathione (B108866), continues to be a subject of significant scientific interest. While its role in cellular redox homeostasis is well-established, emerging research is paving the way for novel applications and a deeper understanding of its chemical and physical properties. Future research is poised to explore its reactivity, develop advanced methods for real-time monitoring, integrate sophisticated computational models to predict its behavior, and harness its potential in the burgeoning fields of synthetic biology and biomimetic materials. These future directions promise to unlock new functionalities and applications for this simple yet vital tripeptide.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing glycylcysteinylglycine, and how can purity be optimized?

  • Methodological Answer : Glycylcysteinylglycine (GCG) synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc-protected cysteine with orthogonal protection (e.g., Trt for thiol groups) to prevent disulfide formation. Post-synthesis, purify via reverse-phase HPLC using gradients of acetonitrile/water (0.1% TFA) and confirm purity (>95%) via LC-MS and NMR . Optimize yield by adjusting coupling reagents (e.g., HBTU/HOBt) and reaction times.

Q. Which analytical techniques are critical for characterizing glycylcysteinylglycine?

  • Methodological Answer : Essential techniques include:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns. Note: NIST databases lack GCG-specific spectra, necessitating cross-validation with synthetic standards .
  • NMR : 1H/13C NMR resolves structural isomers; cysteine’s thiol proton (~1.5 ppm) requires DTT to prevent oxidation.
  • Chromatography : RP-HPLC (C18 column) assesses purity, while TLC (silica, n-butanol/acetic acid/water) monitors reaction progress .

Q. How can researchers ensure reproducibility in glycylcysteinylglycine-based experiments?

  • Methodological Answer : Document all synthesis parameters (e.g., solvent ratios, temperature, reaction time) and use internal controls (e.g., commercial tripeptides) to validate analytical methods. Share raw data (HPLC chromatograms, NMR spectra) in supplementary materials, adhering to journal guidelines for experimental transparency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in glycylcysteinylglycine’s redox behavior across studies?

  • Methodological Answer : Conflicting redox data may arise from varying thiol oxidation states (e.g., -SH vs. -S-S-). Use:

  • Controlled Oxygen Exposure : Compare GCG stability under inert (N2) vs. aerobic conditions via cyclic voltammetry.
  • Thiol Quantification : Employ Ellman’s assay (DTNB reagent) to quantify free thiol groups pre/post oxidation .
  • Computational Modeling : Predict redox potentials using DFT (e.g., Gaussian software) to correlate with experimental findings .

Q. How can glycylcysteinylglycine’s role in enzymatic pathways be mechanistically studied?

  • Methodological Answer :

  • Kinetic Assays : Measure GCG’s interaction with target enzymes (e.g., glutathione reductase) using stopped-flow spectroscopy to determine kcatk_{cat} and KmK_m.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.
  • Mutagenesis Studies : Replace cysteine with serine to isolate thiol-specific effects .

Q. What methodologies address glycylcysteinylglycine’s instability in biological matrices?

  • Methodological Answer :

  • Stabilization Techniques : Use chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation.
  • Encapsulation : Develop liposomal formulations to protect GCG from enzymatic degradation.
  • Real-Time Monitoring : Apply microdialysis coupled with LC-MS/MS to track degradation kinetics in situ .

Data Analysis and Interpretation

Q. How should researchers statistically analyze glycylcysteinylglycine’s dose-response effects?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (EC50EC_{50}, Hill slope). Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For multi-group comparisons, apply ANOVA with post-hoc Tukey correction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.